physical and chemical properties of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
physical and chemical properties of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized building block, it incorporates several key structural motifs: a pyridine core, a fluorine atom, a hydroxyl group, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This unique combination makes it a versatile intermediate for the synthesis of more complex, high-value molecules. This document details the compound's physicochemical properties, outlines a robust synthetic strategy with detailed protocols, explores its chemical reactivity and handling considerations, and discusses its potential applications as a scaffold in modern drug discovery programs. The insights provided are intended to support researchers, chemists, and drug development professionals in leveraging this compound for their research and development objectives.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its ability to participate in various hydrogen bonding and aromatic interactions makes it an ideal framework for designing ligands that target a wide range of biological receptors and enzymes. The strategic functionalization of this core is a cornerstone of modern drug design.
The subject of this guide, tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate, is an exemplary synthetic intermediate designed for this purpose. The inclusion of:
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A fluorine atom at the 6-position can significantly modulate the compound's electronic properties, pKa, metabolic stability, and binding affinity.
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A hydroxyl group at the 5-position provides a crucial handle for introducing further diversity through O-alkylation, O-acylation, or etherification, enabling the exploration of structure-activity relationships (SAR).
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A tert-butoxycarbonyl (Boc) group protects the 2-amino functionality, rendering it inert to many reaction conditions while allowing for its clean and efficient deprotection under acidic conditions to reveal a nucleophilic primary amine.[1][2]
This guide serves as a senior-level resource, explaining not just the procedures but the causality behind the synthetic and analytical choices, thereby providing a self-validating framework for its use in a research setting.
Chemical and Physical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate |
| CAS Number | Data not available |
| Molecular Formula | C₁₀H₁₃FN₂O₃ |
| Molecular Weight | 228.22 g/mol |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Appearance | White to off-white crystalline solid | Typical for Boc-protected amino-heterocycles. |
| Melting Point | Not determined; expected to be >100 °C | Similar Boc-protected compounds exhibit melting points in this range.[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, dichloromethane; sparingly soluble in water. | The combination of polar (hydroxyl, carbamate) and non-polar (tert-butyl, pyridine ring) groups dictates this solubility profile. |
| pKa | ~8-9 (hydroxyl proton), ~1-2 (pyridinium N) | The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |
Synthesis and Purification
The synthesis of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is a multi-step process that relies on the availability of a suitable precursor. The most logical approach involves the Boc-protection of the corresponding free amine.
Retrosynthetic Analysis
The key disconnection in a retrosynthetic strategy is the cleavage of the carbamate bond, which simplifies the target molecule to the precursor 2-amino-6-fluoro-5-hydroxypyridine and the Boc-group source, di-tert-butyl dicarbonate. This approach isolates the challenge to the synthesis of the functionalized aminopyridine precursor.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol: Boc-Protection
This protocol describes the final step in the synthesis, assuming the precursor, 2-amino-6-fluoro-5-hydroxypyridine, has been prepared. The choice of di-tert-butyl dicarbonate ((Boc)₂O) is standard for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]
Experimental Workflow: N-Boc Protection
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Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-fluoro-5-hydroxypyridine (1.0 eq).
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Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq as a catalyst), to the solution. The base scavenges the acid that could potentially form and catalyzes the reaction.
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Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution at room temperature. Causality Note: A slight excess of (Boc)₂O ensures complete conversion of the starting material.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
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Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution) to remove the base, followed by saturated aqueous sodium bicarbonate to remove any acidic impurities, and finally with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
Purification and Characterization
The crude product can be purified to high homogeneity using standard laboratory techniques.
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Purification: Flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the product from unreacted (Boc)₂O and other impurities.
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Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:
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¹H NMR: Expect characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, integrating to 9H), aromatic protons on the pyridine ring, and exchangeable protons for the -OH and -NH groups.
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¹³C NMR: Will show signals for the quaternary carbon of the tert-butyl group (~80 ppm), the carbonyl carbon of the carbamate (~153 ppm), and the aromatic carbons.
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¹⁹F NMR: A singlet or doublet (depending on coupling to the adjacent proton) confirming the presence of the fluorine atom.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 229.09.
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Infrared (IR) Spectroscopy: Key stretches will include N-H (~3300 cm⁻¹), O-H (~3400 cm⁻¹), and the carbamate C=O (~1700 cm⁻¹).
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Chemical Reactivity and Handling
Stability and Storage
The compound is generally stable under standard laboratory conditions. However, the Boc group is highly sensitive to acid and will be cleaved upon exposure to strong acids.[1][2] The hydroxyl group may be sensitive to strong oxidizing agents. For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere.
Key Reactions
The primary utility of this compound lies in the selective deprotection of the amine, which unmasks its nucleophilicity for subsequent reactions.
Deprotection of the Boc Group
This is the most critical reaction for this intermediate. It is typically achieved under anhydrous acidic conditions to generate the free amine as a salt.
Caption: Workflow for the acidic deprotection of the Boc group.
Protocol: Boc Deprotection
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Dissolve the Boc-protected compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,4-dioxane.
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Cool the solution to 0 °C in an ice bath.
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Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq) dropwise.
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Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
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Upon completion, remove the excess acid and solvent under reduced pressure. The resulting product is the amine salt, which can often be used directly in the next step or neutralized with a base to yield the free amine.
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, compounds of this class should be handled with care.[4]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
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Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[4]
Applications in Drug Discovery and Development
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is not an end-product but a strategic starting point for creating diverse chemical libraries. Its value is realized in its role as a versatile scaffold.
Caption: Application of the scaffold in combinatorial synthesis.
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Amine Derivatization: After deprotection, the primary amine is a potent nucleophile. It can readily participate in:
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Amide bond formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt) to form amides.
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Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.[5]
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Sulfonamide synthesis: Reaction with sulfonyl chlorides.
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Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Hydroxyl Group Derivatization: The phenolic hydroxyl group can be modified, often after the amine has been derivatized, to:
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Form ethers via Williamson ether synthesis (reaction with an alkyl halide and base).
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Form esters via reaction with acyl chlorides or carboxylic acids.
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This dual functionality allows for the systematic and independent modification at two different points on the pyridine ring, making it an invaluable tool for generating compound libraries to screen for biological activity against targets like kinases, G-protein coupled receptors (GPCRs), and other enzymes.[6]
Conclusion
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate represents a well-designed and highly strategic building block for chemical synthesis. Its pre-installed functional handles—a protected amine, a reactive hydroxyl group, and a metabolically robust fluorine atom—provide researchers with a powerful platform for the efficient construction of novel and diverse molecular architectures. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists in the drug discovery field can effectively integrate this intermediate into their synthetic campaigns to accelerate the development of next-generation therapeutics.
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